4-(4-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(4-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H17ClN2O3S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
Research demonstrates the utility of related benzo[e][1,2,4]thiadiazine derivatives as catalysts in organic synthesis. For instance, compounds within this class have been applied as efficient and homogeneous catalysts for the one-pot synthesis of heterocyclic compounds like 4H-pyran and pyrazolo[1,2-b]phthalazine derivatives, highlighting their role in facilitating multi-component reactions (MCRs) in aqueous media. This methodology is valued for its mild reaction conditions, high yields, and adherence to green chemistry principles, suggesting potential utility in environmentally friendly synthesis approaches (Khazaei et al., 2015).
Pharmacological Applications
Derivatives of benzo[e][1,2,4]thiadiazine have been synthesized and evaluated for various biological activities, indicating the potential for pharmacological applications. For instance, novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized, with preliminary evaluations indicating antibacterial and antioxidant (DPPH radical scavenging) activities (Zia-ur-Rehman et al., 2009).
Novel Synthetic Methodologies
Research also extends to the development of novel synthetic methodologies for the construction of benzo[e][1,2,4]thiadiazine derivatives and related heterocycles. For example, an improved synthesis route for 4-chlorocoumarin-3-sulfonyl chloride has been reported, leading to the synthesis of compounds with potential anticancer and anti-HIV applications (Jashari et al., 2007).
Antimicrobial Agents
Furthermore, the synthesis of formazans from Mannich bases of related thiadiazole compounds has been explored, demonstrating moderate antimicrobial activity against bacterial and fungal strains. This underscores the potential of benzo[e][1,2,4]thiadiazine derivatives in the development of new antimicrobial agents (Sah et al., 2014).
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-15-6-2-3-7-18(15)24-21(25)23(14-16-10-12-17(22)13-11-16)19-8-4-5-9-20(19)28(24,26)27/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMCZXNDXPFFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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